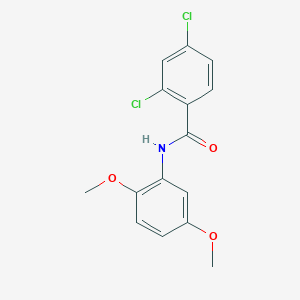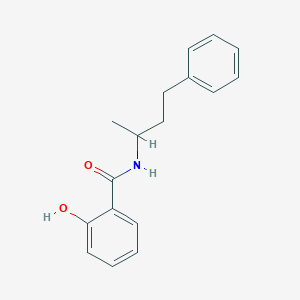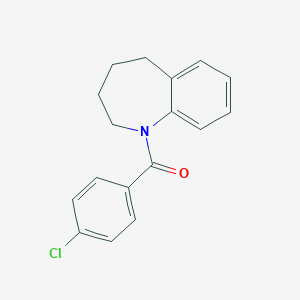
2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that belongs to the N-benzylmethoxy (NBOMe) class of hallucinogens. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. The compound has been found to have potent hallucinogenic effects and has been sold as a designer drug in various countries.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. The compound binds to the receptor and activates it, leading to the release of neurotransmitters such as serotonin and dopamine. This results in the altered perception and mood associated with its hallucinogenic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide include alterations in heart rate, blood pressure, and body temperature. The compound has also been found to produce changes in brain activity, particularly in regions associated with perception and emotion. These effects are similar to those produced by other hallucinogenic compounds such as LSD and psilocybin.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide in lab experiments is its potency, which allows for the study of its effects at low doses. However, the compound is also highly toxic and can produce dangerous side effects, making it difficult to use in human subjects. Additionally, the legal status of the compound in many countries makes it difficult to obtain for research purposes.
Future Directions
Future research on 2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide could focus on its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. The compound could also be used to study the mechanisms underlying hallucinogenic effects and to develop new treatments for these conditions. Additionally, research could be conducted to develop safer and more effective analogs of 2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide that could be used in clinical settings.
Synthesis Methods
The synthesis of 2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide involves the reaction of 2,5-dimethoxyphenethylamine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final product. The synthesis method is relatively simple and can be carried out using standard laboratory equipment.
Scientific Research Applications
2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been used in scientific research to study its effects on the central nervous system. Studies have shown that the compound has potent hallucinogenic effects and produces alterations in perception, thought, and mood. The compound has also been found to activate the 5-HT2A receptor, which is believed to be responsible for its hallucinogenic effects.
properties
Product Name |
2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide |
|---|---|
Molecular Formula |
C15H13Cl2NO3 |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-10-4-6-14(21-2)13(8-10)18-15(19)11-5-3-9(16)7-12(11)17/h3-8H,1-2H3,(H,18,19) |
InChI Key |
MYVCXBAVIDZXTG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)
![N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B270615.png)




![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)

![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)


![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)